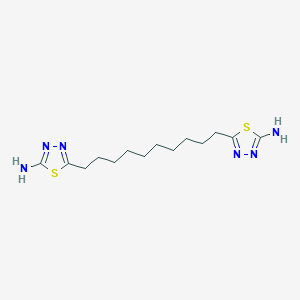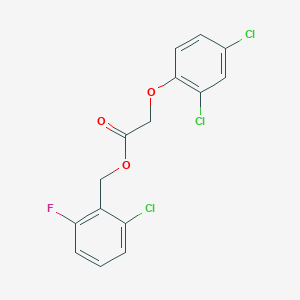![molecular formula C15H13Cl3N2OS B4716766 N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea](/img/structure/B4716766.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea
Vue d'ensemble
Description
N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture and forestry. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. Diuron is a selective herbicide that is effective against a wide range of weeds and grasses, making it an important tool for farmers and foresters.
Mécanisme D'action
N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for capturing light energy and converting it into chemical energy. By inhibiting this process, N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea prevents the plant from producing the energy it needs to grow and survive.
Biochemical and Physiological Effects:
N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea has been shown to have a number of biochemical and physiological effects on plants. It has been shown to reduce chlorophyll content, inhibit photosynthesis, and cause oxidative stress. In addition, N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea has been shown to affect the activity of enzymes involved in plant growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea is a widely used herbicide in agriculture and forestry, making it readily available for use in lab experiments. Its selectivity and effectiveness against a wide range of weeds and grasses make it a useful tool for studying plant growth and development. However, it is important to note that N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea can have negative effects on non-target organisms, such as aquatic plants and animals.
Orientations Futures
There are a number of potential future directions for research on N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea. One area of interest is in developing new formulations of the herbicide that are more effective against resistant weeds and grasses. Another area of interest is in studying the potential environmental impacts of N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea and other herbicides on non-target organisms. Finally, there is a need for more research on the long-term effects of N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea exposure on human health.
Applications De Recherche Scientifique
N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea has been extensively studied for its use as a herbicide in agriculture and forestry. It has been shown to be effective against a wide range of weeds and grasses, including some that are resistant to other herbicides. In addition to its use as a herbicide, N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea has also been studied for its potential use in controlling algae blooms in waterways.
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylethyl]-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2OS/c16-10-1-4-12(5-2-10)22-8-7-19-15(21)20-11-3-6-13(17)14(18)9-11/h1-6,9H,7-8H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQAPDUMMGXSLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4716688.png)




![N-(3-methoxypropyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4716711.png)
![2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4716716.png)
![7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4716724.png)
![3-(2-chloropyridin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4716734.png)
![4-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4716739.png)

![N-[(9H-fluoren-2-ylamino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4716750.png)

![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4716763.png)